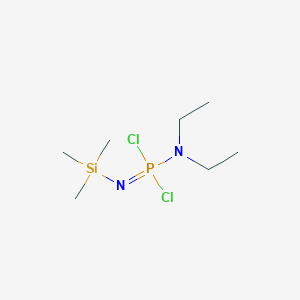
N,N-Diethyl-N'-(trimethylsilyl)phosphoramidimidic dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-N’-(trimethylsilyl)phosphoramidimidic dichloride is a chemical compound characterized by the presence of diethyl, trimethylsilyl, and phosphoramidimidic groups. This compound is known for its unique reactivity and applications in various fields of chemistry, particularly in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N’-(trimethylsilyl)phosphoramidimidic dichloride typically involves the reaction of diethylamine with trimethylsilyl chloride and phosphorus trichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorides. The general reaction scheme is as follows:
-
Reaction of Diethylamine with Trimethylsilyl Chloride: : [ \text{(C}_2\text{H}_5\text{)}_2\text{NH} + \text{ClSi(CH}_3\text{)}_3 \rightarrow \text{(C}_2\text{H}_5\text{)}_2\text{NSi(CH}_3\text{)}_3 + \text{HCl} ]
-
Reaction with Phosphorus Trichloride: : [ \text{(C}_2\text{H}_5\text{)}_2\text{NSi(CH}_3\text{)}_3 + \text{PCl}_3 \rightarrow \text{(C}_2\text{H}_5\text{)}_2\text{N=PCl}_2 + \text{ClSi(CH}_3\text{)}_3 ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are conducted in specialized reactors that allow for precise control of temperature and pressure to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-N’-(trimethylsilyl)phosphoramidimidic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride groups are replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound hydrolyzes to form phosphoramidic acid derivatives.
Oxidation and Reduction: The phosphorus center can undergo oxidation and reduction reactions, altering the oxidation state of phosphorus.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous solutions are used under controlled conditions to prevent complete hydrolysis.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride are used.
Major Products Formed
Substitution Reactions: Formation of N,N-diethyl-N’-(trimethylsilyl)phosphoramidimidic derivatives.
Hydrolysis: Formation of phosphoramidic acids and silanols.
Oxidation and Reduction: Formation of various phosphorus oxides and reduced phosphorus compounds.
Scientific Research Applications
N,N-Diethyl-N’-(trimethylsilyl)phosphoramidimidic dichloride has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Biological Research: Investigated for its potential use in modifying biomolecules.
Industrial Applications: Employed in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N,N-Diethyl-N’-(trimethylsilyl)phosphoramidimidic dichloride involves the interaction of its reactive phosphorus and silicon centers with various substrates. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved include:
Nucleophilic Attack: The nitrogen and phosphorus centers can act as nucleophiles, attacking electrophilic centers in other molecules.
Electrophilic Substitution: The silicon center can undergo electrophilic substitution reactions, particularly with nucleophiles.
Comparison with Similar Compounds
N,N-Diethyl-N’-(trimethylsilyl)phosphoramidimidic dichloride can be compared with other similar compounds such as:
N,N-Diethyltrimethylsilylamine: Similar in structure but lacks the phosphoramidimidic group.
Trimethylsilyl Chloride: Contains the trimethylsilyl group but lacks the diethylamine and phosphoramidimidic components.
Phosphorus Trichloride: Contains the phosphorus center but lacks the diethylamine and trimethylsilyl groups.
The uniqueness of N,N-Diethyl-N’-(trimethylsilyl)phosphoramidimidic dichloride lies in its combination of diethylamine, trimethylsilyl, and phosphoramidimidic groups, which confer distinct reactivity and applications.
Properties
CAS No. |
61499-69-2 |
|---|---|
Molecular Formula |
C7H19Cl2N2PSi |
Molecular Weight |
261.20 g/mol |
IUPAC Name |
N-[dichloro(trimethylsilylimino)-λ5-phosphanyl]-N-ethylethanamine |
InChI |
InChI=1S/C7H19Cl2N2PSi/c1-6-11(7-2)12(8,9)10-13(3,4)5/h6-7H2,1-5H3 |
InChI Key |
COIPKILPETWTBW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P(=N[Si](C)(C)C)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















